Benzo[c][1,2,5]thiadiazole-4-carboxamide
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Overview
Description
Benzo[c][1,2,5]thiadiazole-4-carboxamide is a heterocyclic compound that has garnered significant attention in various scientific fields due to its unique structural and electronic properties. This compound is part of the benzo[c][1,2,5]thiadiazole family, which is known for its strong electron-accepting capabilities. These properties make it a valuable component in applications such as organic photovoltaics, fluorescent sensors, and bioimaging probes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,2,5]thiadiazole-4-carboxamide typically involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with suitable amine sources. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions with reagents such as zinc cyanide in N-methyl-2-pyrrolidone (NMP) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the carboxamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Benzo[c][1,2,5]thiadiazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Benzo[c][1,2,5]thiadiazole-4-carboxamide exerts its effects is primarily through its electron-accepting capabilities. This property allows it to participate in electron transfer processes, making it effective in applications such as organic photovoltaics and fluorescent sensors. The molecular targets and pathways involved often include interactions with electron-rich species, facilitating various photophysical and photochemical processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: The parent compound, known for its electron-accepting properties.
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: A derivative used in similar applications but with different photophysical properties.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Another related compound with unique electronic properties.
Uniqueness
Benzo[c][1,2,5]thiadiazole-4-carboxamide stands out due to its specific functionalization with the carboxamide group, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This functionalization allows for more versatile applications in various scientific fields .
Properties
Molecular Formula |
C7H5N3OS |
---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
2,1,3-benzothiadiazole-4-carboxamide |
InChI |
InChI=1S/C7H5N3OS/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H,(H2,8,11) |
InChI Key |
KNZGONJDSPGWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)C(=O)N |
Origin of Product |
United States |
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